Cas no 2168142-85-4 (4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

4-(4-Methylthiophen-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-methylthiophene moiety and a carboxylic acid group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of both the thiophene and carboxylic acid functional groups enhances its potential for further derivatization, enabling precise modifications for target-specific interactions. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for medicinal chemistry and material science applications.
4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid structure
2168142-85-4 structure
Product Name:4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
CAS No:2168142-85-4
MF:C10H13NO2S
MW:211.28072142601
CID:6136786
PubChem ID:165531476
Update Time:2025-06-08

4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid
    • 2168142-85-4
    • EN300-1457656
    • Inchi: 1S/C10H13NO2S/c1-6-2-9(14-5-6)7-3-11-4-8(7)10(12)13/h2,5,7-8,11H,3-4H2,1H3,(H,12,13)
    • InChI Key: QTMICAHYDNLVMM-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C=C1C1CNCC1C(=O)O

Computed Properties

  • Exact Mass: 211.06669983g/mol
  • Monoisotopic Mass: 211.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 77.6Ų

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Additional information on 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid

Introduction to 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2168142-85-4)

4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2168142-85-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid is composed of a pyrrolidine ring linked to a thiophene moiety through a methylene bridge, with a carboxylic acid group attached to the pyrrolidine ring. The presence of the thiophene and pyrrolidine rings imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug development.

In terms of chemical synthesis, several methods have been reported for the preparation of 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid. One common approach involves the coupling of 2-bromomethylthiophene with pyrrolidine followed by carboxylation. Another method involves the reaction of 2-(methylthio)benzaldehyde with pyrrolidine and subsequent oxidation to form the carboxylic acid. These synthetic routes have been optimized to improve yield and purity, making large-scale production feasible.

The biological activities of 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid have been extensively studied in recent years. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation and immune responses.

Beyond its anti-inflammatory properties, 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid has also demonstrated promising neuroprotective effects. Research has indicated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxins. These findings suggest that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In the context of cancer research, 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid has shown selective cytotoxicity against certain cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The pharmacokinetic properties of 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid have also been investigated. Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its development as an oral medication. Additionally, it has shown low toxicity in animal models, further supporting its safety profile.

In conclusion, 4-(4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2168142-85-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical applications. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

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